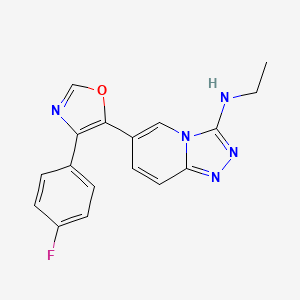
Triazolopyridine oxazole inhibitor 43
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of triazolopyridine oxazole inhibitor 43 typically involves the formation of the triazole and oxazole rings through cyclization reactions. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, can be incorporated to make the process more sustainable .
化学反应分析
Types of Reactions
Triazolopyridine oxazole inhibitor 43 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or oxazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole N-oxides, while reduction can yield triazolopyridine oxazole derivatives with reduced functional groups .
科学研究应用
Triazolopyridine oxazole inhibitor 43 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of triazolopyridine oxazole inhibitor 43 involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of p38 MAP kinase by binding to its active site and preventing substrate phosphorylation . This inhibition can disrupt signaling pathways involved in inflammation and cell proliferation, making it a potential therapeutic agent for related diseases.
相似化合物的比较
Triazolopyridine oxazole inhibitor 43 can be compared with other similar compounds, such as:
Triazolopyridine-based inhibitors: These compounds share the triazole-pyridine core but may differ in the presence of additional functional groups or rings.
Oxazole-based inhibitors: Compounds with an oxazole ring that may or may not include a triazole or pyridine ring.
Uniqueness
The uniqueness of this compound lies in its combined triazole, pyridine, and oxazole rings, which confer specific binding properties and reactivity. This combination allows for selective inhibition of certain enzymes and receptors, making it a valuable tool in medicinal chemistry .
List of Similar Compounds
VU6036864: A triazolopyridine-based antagonist of the M5 muscarinic acetylcholine receptor.
Triazolopyridine oxazole derivatives: Various derivatives with modifications to the triazole or oxazole rings.
属性
IUPAC Name |
N-ethyl-6-[4-(4-fluorophenyl)-1,3-oxazol-5-yl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O/c1-2-19-17-22-21-14-8-5-12(9-23(14)17)16-15(20-10-24-16)11-3-6-13(18)7-4-11/h3-10H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWELIULLJBIPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C2N1C=C(C=C2)C3=C(N=CO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-[3-[(2-Amino-1,3-thiazol-5-yl)sulfanyl]benzoyl]piperazin-1-yl]ethanone](/img/structure/B8074163.png)
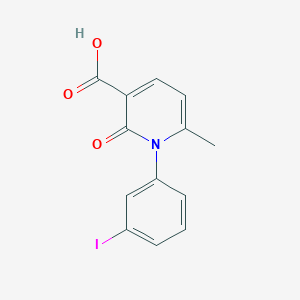
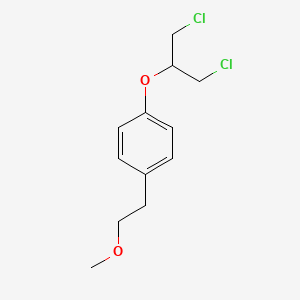
![(2S,3S,4R,5R)-3-amino-5-[6-[[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]phenyl]methylamino]-7,8-dihydropurin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide](/img/structure/B8074184.png)
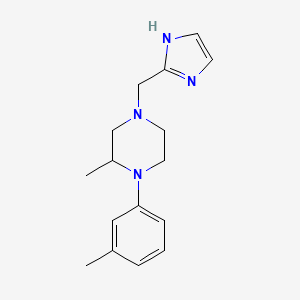
![Ethyl 4-hydroxy-2-oxo-1-[3-(trifluoromethyl)phenyl]quinoline-3-carboxylate](/img/structure/B8074197.png)
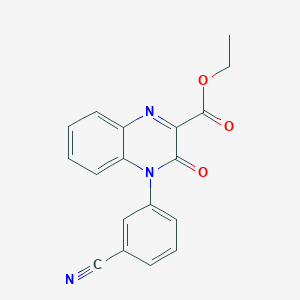
![[2-(4-Methylsulfonylphenyl)-2-oxoethyl] 2-(4-cyanophenyl)acetate](/img/structure/B8074211.png)
![(3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B8074220.png)
![Pentasodium;[2-[hydroxy(oxido)phosphoryl]oxy-3,4,5-tris(3-methylbutanoyloxy)-6-phosphonatooxycyclohexyl] phosphate](/img/structure/B8074226.png)
![Pentasodium;[2-[hydroxy(oxido)phosphoryl]oxy-6-phosphonatooxy-3,4,5-tri(propanoyloxy)cyclohexyl] phosphate](/img/structure/B8074232.png)
![Trisodium;[2,3-bis[[oxido(propanoyloxymethoxy)phosphoryl]oxy]-4,5,6-tri(propanoyloxy)cyclohexyl] propanoyloxymethyl phosphate](/img/structure/B8074235.png)
![4-[(1-carbamoylpiperidin-4-yl)amino]-N-[(3,4-dimethylphenyl)methyl]-1-ethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B8074247.png)
![2-[(2-Methylpropan-2-yl)oxy]-6-(trifluoromethyl)-3,1-benzoxazin-4-one](/img/structure/B8074254.png)
